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Compound Name: 5-Bromopyridine-2-carbaldehyde

Cat. No.: B1277881

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carbaldehyde is a highly versatile bifunctional reagent utilized extensively
in the synthesis of complex heterocyclic compounds.[1] Its structure is primed for sequential or
tandem reactions, featuring two key reactive sites: an aldehyde group at the C2 position,
susceptible to nucleophilic attack and condensation reactions, and a bromine atom at the C5
position, which is an excellent handle for transition metal-catalyzed cross-coupling reactions.
This dual reactivity allows for the strategic construction of a wide array of substituted pyridine-
based scaffolds, which are prevalent in medicinal chemistry and materials science.[1][2]

The pyridine core itself is a significant pharmacophore, known to act as a hinge-binder in the
ATP-binding pockets of various kinases.[2] Consequently, 5-Bromopyridine-2-carbaldehyde
serves as a crucial starting material for building kinase inhibitors, particularly for targets like the
TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer
progression and drug resistance.[2] These application notes provide detailed protocols for key
transformations involving this valuable building block.

Key Synthetic Applications
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The primary applications of 5-Bromopyridine-2-carbaldehyde in heterocyclic synthesis
revolve around two main strategies:

o Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is readily
functionalized via reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig
amination. The Suzuki-Miyaura coupling is the most common, enabling the formation of a C-
C bond with a wide variety of aryl and heteroaryl boronic acids.[3][4]

o Condensation and Cyclization Reactions: The aldehyde group readily reacts with a range of
nucleophiles, including amines, hydrazines, and active methylene compounds, to form
imines, hydrazones, and other intermediates that can undergo subsequent intramolecular
cyclization to yield fused or decorated heterocyclic systems.[5][6]

These two reaction types can be employed in a modular fashion to create diverse molecular
libraries. For instance, a Suzuki coupling can first introduce a desired substituent at the 5-
position, followed by a condensation/cyclization reaction at the 2-position to complete the
heterocyclic core.

Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling of
Bromopyridine Derivatives

Note: This data is based on a closely related substrate, 5-bromo-2-methylpyridin-3-amine, and
provides representative conditions applicable to 5-Bromopyridine-2-carbaldehyde.
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Table 2: Synthesis of Bromopyridine Aldehyde

Precursors
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Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid with 5-
Bromopyridine-2-carbaldehyde.

Materials:

5-Bromopyridine-2-carbaldehyde (1.0 equiv)

Arylboronic acid (1.1 - 1.5 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equiv)

Potassium phosphate (KsPOa) or Potassium Carbonate (K2COs3) (2.0 - 3.0 equiv)

1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)

Nitrogen or Argon source
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e Schlenk flask or microwave vial

Procedure:

To a Schlenk flask, add 5-Bromopyridine-2-carbaldehyde, the arylboronic acid, and the
base (e.g., KsPOa).

e Add the palladium catalyst, Pd(PPhs)a, to the flask.[10]

o Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to
ensure an oxygen-free atmosphere. The Pd(0) catalyst is sensitive to atmospheric oxygen.[4]

o Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe.[11]
e Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions
are typically complete within 12-24 hours.[11]

e Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with ethyl acetate and water. Separate the organic layer.

o Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSQOa), filter,
and concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
5-aryl-pyridine-2-carbaldehyde.[11]

Protocol 2: Synthesis of a Pyridyl Semicarbazone via
Condensation

This protocol details the reaction of the aldehyde functional group with a nucleophile to form a
semicarbazone, a common intermediate for further cyclization or for creating biologically active
molecules.[5]

Materials:
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5-Bromopyridine-2-carbaldehyde (1.0 equiv)

Semicarbazide hydrochloride (1.1 equiv)

Sodium acetate or pyridine (1.2 equiv)

Ethanol

Water

Procedure:

Dissolve 5-Bromopyridine-2-carbaldehyde in ethanol in a round-bottom flask.

In a separate flask, prepare a solution of semicarbazide hydrochloride and sodium acetate in
a minimal amount of water.

Add the aqueous semicarbazide solution to the ethanolic solution of the aldehyde.

Stir the reaction mixture at room temperature. A precipitate usually forms within 30 minutes
to a few hours.

Monitor the reaction for completion by TLC.

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration.

Wash the solid with cold water, followed by a small amount of cold ethanol.

Dry the product under vacuum to yield the pure 5-bromopyridine-2-carbaldehyde
semicarbazone.

Mandatory Visualizations
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Caption: Dual reactivity of 5-Bromopyridine-2-carbaldehyde.
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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
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Caption: Synthesis of a pyridyl-pyrazole via condensation-cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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